Motretinide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Motretinide is an aromatic retinoic acid with antikeratonizing activity. Motretinide is used as a topical agent in the treatment of acne.
Motretinide is a retinoid.
Scientific Research Applications
Acne Treatment
Motretinide has been evaluated for its efficacy in the treatment of acne vulgaris. A study conducted by Lassus, Juvakoski, and Lauharanta (1984) compared the effects of motretinide with benzoyl peroxide in treating acne vulgaris. The study found that both treatments yielded good results, but motretinide was better tolerated, with only one case of intolerance reported, compared to local irritation in 73% of patients using benzoyl peroxide (Lassus, Juvakoski, & Lauharanta, 1984).
Comparison with Other Topical Retinoids
Strauss (1986) provided an overview of various studies examining the efficacy of motretinide compared to tretinoin in treating acne. This comparison highlighted the significant place of tretinoin in acne treatment but also presented motretinide as a viable alternative used in Europe (Strauss, 1986).
Pharmacokinetics and Teratogenicity
Reiners et al. (1988) studied the transplacental pharmacokinetics of motretinide, particularly focusing on its teratogenic doses and their distribution in embryos. The study highlighted differences in teratogenic potency among various retinoids, with motretinide showing comparatively lower teratogenicity (Reiners et al., 1988).
Immunological Effects
Athanassiades (1981) explored the adjuvant effect of motretinide on cell-mediated immunity. The study found that motretinide, along with other retinoids, enhanced cell-mediated immunity to sheep red blood cells in mice (Athanassiades, 1981).
Predictive Relevance in Dermatology
Teelmann and Bollag (1990) analyzed the relevance of mouse models in predicting retinoid activity in human dermatology, particularly in the context of psoriasis. They found that mouse models correctly identified the clinical efficacy of various retinoids, including motretinide, in treating psoriasis (Teelmann & Bollag, 1990).
Effects on Skin Properties
Haidl and Plewig (1988) reviewed the impact of various topical retinoids, including motretinide, on the physical properties of corneocytes in human skin. Their study demonstrated the exfoliative effects of motretinide and its comparative skin tolerance (Haidl & Plewig, 1988).
Investigating Retinoids' Action on Skin
Marks et al. (1986) conducted research on the action of topically applied retinoids, including motretinide, on skin biology. They assessed the desquamatory action and changes in the epidermal structure due to these retinoids (Marks, Black, Pearse, & Hill, 1986).
properties
CAS RN |
54757-59-4 |
---|---|
Product Name |
Motretinide |
Molecular Formula |
C23H31NO2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-N-ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C23H31NO2/c1-8-24-23(25)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(26-7)20(6)19(21)5/h9-15H,8H2,1-7H3,(H,24,25)/b11-9+,13-12+,16-10+,17-14+ |
InChI Key |
IYIYMCASGKQOCZ-DJRRULDNSA-N |
Isomeric SMILES |
CCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C |
SMILES |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
Canonical SMILES |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
Other CAS RN |
56281-36-8 |
synonyms |
motretinide Ro 11-1430 Ro 11-1430, (all-E)-isomer Tasmaderm TMMP ethyl ester TMMP-ERA trimethylmethoxyphenyl-N-ethyl retinamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.